{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide
Description
{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group at position 4, a 4-chlorobenzyl moiety at position 5, and a cyanamide group at position 2. The pyrimidine ring system, with two nitrogen atoms at positions 1 and 3, confers aromaticity and electron-deficient characteristics, enabling interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
143946-61-6 |
|---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
[4-amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10ClN5/c13-10-3-1-8(2-4-10)5-9-6-16-12(17-7-14)18-11(9)15/h1-4,6H,5H2,(H3,15,16,17,18) |
InChI Key |
PTBZSYHILIMXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)NC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and cyanamide under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the 4-amino-5-(4-chlorobenzyl)pyrimidine intermediate with cyanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions can be conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research indicates that {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide may act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways. The inhibition of these kinases can disrupt cell proliferation and survival, suggesting its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further evaluation in cancer therapeutics .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes that play critical roles in cellular processes. Its binding affinity to target proteins is crucial for understanding its mechanism of action and therapeutic applications .
Pharmaceutical Formulations
Drug Development
Given its structural features, {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide is being investigated for inclusion in pharmaceutical formulations aimed at treating various diseases. The compound's reactivity and interaction with biological systems make it a valuable candidate for novel drug formulations .
Inhibitory Effects on Protein Kinases
A study conducted on various protein kinases revealed that {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide demonstrated significant inhibitory effects on key kinases involved in oncogenic signaling pathways. The findings suggest that the compound may serve as a lead structure for developing targeted therapies against specific cancers.
Formulation Studies
In pharmaceutical formulation studies, {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide was incorporated into various delivery systems to assess its bioavailability and therapeutic efficacy. The results indicated improved absorption profiles compared to other formulations, highlighting its potential for effective delivery in clinical applications.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide can be contextualized against analogs in the pyridine and pyrimidine families. Below is a systematic comparison based on available
Structural Analogues and Substituent Effects
Pyridine vs. Pyrimidine Core Target Compound: Pyrimidine ring (two nitrogens) enables stronger dipole interactions and π-stacking compared to pyridine derivatives (one nitrogen). This may enhance binding affinity in biological systems.
Substituent Comparison 4-Chlorobenzyl Group: Present in both the target compound and ’s pyridine derivatives. This group increases hydrophobicity (logP ~3.5–4.0), favoring passive diffusion across lipid membranes. Cyanamide vs. Carboxamide/Nitrile: The cyanamide group (-NH-C≡N) in the target compound offers dual hydrogen-bond donor/acceptor capacity, unlike carboxamide (-CONH₂) or nitrile (-CN) groups in analogues. This may improve target selectivity in enzyme inhibition .
Physicochemical Properties
Biological Activity
{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide, with the chemical formula CHClN, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.
- Chemical Name : {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide
- Molecular Formula : CHClN
- CAS Number : 71345399
- Molecular Weight : 253.69 g/mol
The biological activity of {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide can be attributed to its structural features, particularly the presence of the chlorophenyl group and the amino and cyanamide functionalities. These moieties are known to interact with various biological targets, influencing enzymatic pathways and cellular processes.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity against cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial potential of {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide has been assessed against various bacterial strains. The compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Study 1: Antitumor Efficacy
In a recent study, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that derivatives with a chlorophenyl substituent displayed enhanced activity against human lung cancer cells, with IC values significantly lower than those of standard chemotherapeutics .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
